3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid
Overview
Description
The compound "3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid" is a complex organic molecule that features a cyclohexadienone core structure substituted with hydroxy, propanoic acid, and tertiary butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid, you typically start with a suitable substituted cyclohexadienone precursor. The synthesis involves:
Hydroxylation of the cyclohexadienone core using suitable oxidants.
Introduction of tertiary butyl groups via alkylation reactions.
Propanoic acid group addition through esterification followed by hydrolysis.
Industrial Production Methods
On an industrial scale, the synthesis of such complex molecules is usually performed via multi-step processes that ensure high yields and purity. Catalytic reactions and continuous flow processes are often employed to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The hydroxy group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: : The cyclohexadienone moiety can be reduced to form cyclohexanone derivatives.
Substitution: : The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using agents like PCC (pyridinium chlorochromate) or KMnO₄.
Reduction: : Employing reagents like NaBH₄ (sodium borohydride) or catalytic hydrogenation.
Substitution: : Utilizing reagents like SOCl₂ (thionyl chloride) or PBr₃ (phosphorus tribromide).
Major Products Formed from These Reactions
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction typically yields cyclohexanone derivatives.
Substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable intermediate in organic synthesis, serving as a building block for more complex molecules.
Biology and Medicine
In biological contexts, this compound can be studied for its potential bioactivity. It may serve as a lead compound in drug discovery programs.
Industry
Industrially, derivatives of this compound could be utilized in the development of new materials, including polymers and resins.
Mechanism of Action
The biological activity of 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid involves:
Interactions with cellular receptors or enzymes.
Modulation of specific metabolic pathways.
Potential antioxidant activity due to the hydroxy group.
Comparison with Similar Compounds
Similar Compounds
3-[1-Hydroxy-3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid.
3-[1-Hydroxy-3,5-diethyl-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid.
Uniqueness
3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid is unique due to the steric effects and hydrophobic interactions introduced by the tertiary butyl groups, which can influence its chemical reactivity and biological activity.
This comprehensive overview should give you a good understanding of the compound. Let me know if there's anything more specific you'd like to explore!
Properties
IUPAC Name |
3-(3,5-ditert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-15(2,3)11-9-17(21,8-7-13(18)19)10-12(14(11)20)16(4,5)6/h9-10,21H,7-8H2,1-6H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTFHQUHCWABLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(CCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337878 | |
Record name | 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83237-15-4 | |
Record name | 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,5-di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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